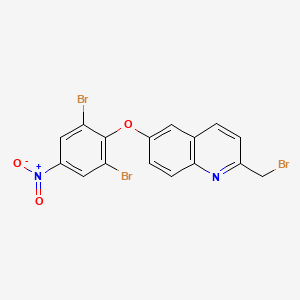
3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with benzyloxyamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives such as:
3-(Benzyloxy)-2-phenyl-1,3-thiazolidin-4-one: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
3-(Benzyloxy)-2-(4-methylphenyl)-1,3-thiazolidin-4-one: Contains a single methyl group, leading to different steric and electronic properties.
3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one:
The unique combination of benzyloxy and dimethylphenyl groups in this compound contributes to its distinct properties and potential advantages over similar compounds.
Eigenschaften
CAS-Nummer |
921611-04-3 |
|---|---|
Molekularformel |
C18H19NO2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-3-phenylmethoxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO2S/c1-13-8-9-16(10-14(13)2)18-19(17(20)12-22-18)21-11-15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3 |
InChI-Schlüssel |
PIPUUCFLIGCYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)OCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)

![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)

![5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12615840.png)
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)
![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
![5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol](/img/structure/B12615854.png)
![4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12615863.png)

![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)

